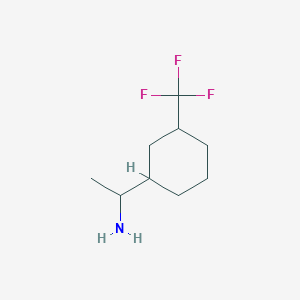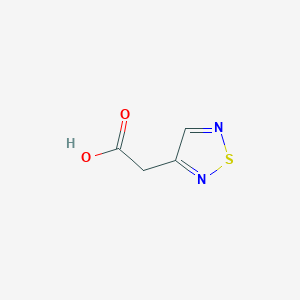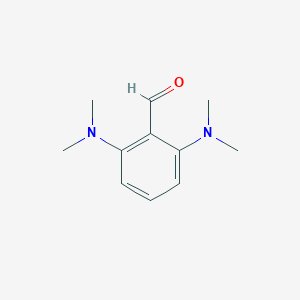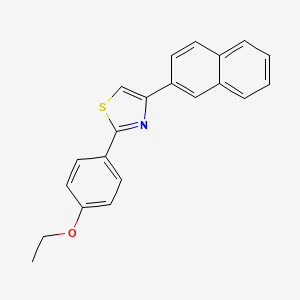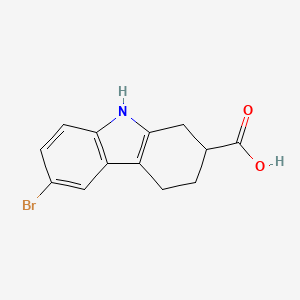![molecular formula C21H21ClN4O B13574343 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiprotozoal activity against strains of E. histolytica and P. falciparum.
Medicine: Explored for its potential as an antimalarial agent and its ability to inhibit β-haematin formation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in P. falciparum, which is crucial for the parasite’s folate metabolism . This inhibition disrupts the parasite’s ability to synthesize DNA and RNA, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Amodiaquine: A 4-aminoquinoline compound used for treating malaria.
Uniqueness
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide stands out due to its dual activity against both E. histolytica and P. falciparum, making it a versatile agent in the fight against protozoal infections . Its unique structure allows for modifications that can enhance its efficacy and safety profile .
Eigenschaften
Molekularformel |
C21H21ClN4O |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-6-7-18-19(14-16)23-9-8-20(18)26-12-10-25(11-13-26)15-21(27)24-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,24,27) |
InChI-Schlüssel |
OQZYAILQXDXHLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
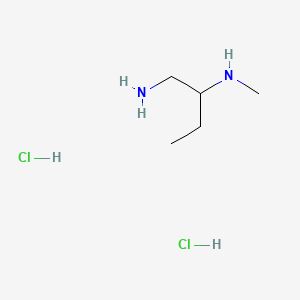
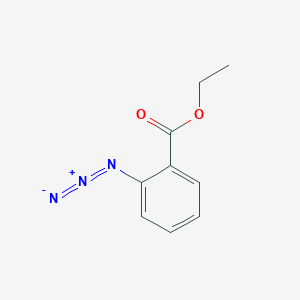
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
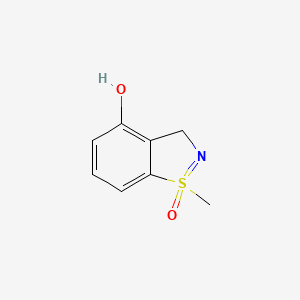
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)

